2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal
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Overview
Description
2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a butanal backbone. This compound is commonly used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal can be synthesized through the silylation of 2-methylbutanal using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products Formed
Oxidation: 2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanoic acid.
Reduction: 2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal is widely used in scientific research, particularly in:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal involves its ability to act as both an aldol donor and an aldol acceptor. This dual functionality allows it to participate in stereocontrolled aldol reactions, which are crucial in the synthesis of complex molecules. The tert-butyl(dimethyl)silyl group provides steric protection, enhancing the selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
2-[Tert-butyl(dimethyl)silyl]oxyacetaldehyde: Similar in structure but with an acetaldehyde backbone.
2-[Tert-butyl(dimethyl)silyl]oxyacetic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal is unique due to its specific combination of a tert-butyl(dimethyl)silyl group and a butanal backbone, which provides distinct reactivity and stability compared to its analogs .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-8-11(5,9-12)13-14(6,7)10(2,3)4/h9H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSJINRQABBZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C=O)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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